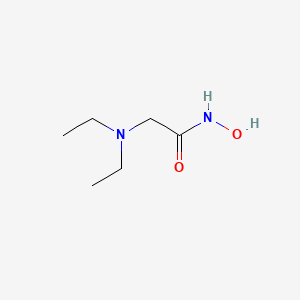![molecular formula C7H12N2O2S B15347840 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione CAS No. 97605-73-7](/img/structure/B15347840.png)
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione is a heterocyclic compound that includes a piperazine ring substituted with a 2-(methylsulfanyl)ethyl group at the 1-position and a keto group at the 2,5-positions. The presence of sulfur and oxygen in this structure contributes to its diverse reactivity and potential utility in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione typically involves a series of well-planned organic reactions. A common approach begins with the alkylation of piperazine with 2-(methylsulfanyl)ethyl halide. The reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate, at an elevated temperature to facilitate the substitution. This intermediate is then oxidized using agents like chromium trioxide or potassium permanganate to introduce the keto groups at the 2,5-positions.
Industrial Production Methods
For industrial-scale production, flow chemistry techniques might be employed to ensure consistent yield and purity. This approach leverages continuous reactors where the reactants are constantly supplied and the products are continuously removed, minimizing the formation of by-products and optimizing reaction conditions for large-scale synthesis.
化学反应分析
Types of Reactions
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: : The sulfur-containing side chain can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : The keto groups can be reduced to alcohols using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing carbonyl groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid.
Reduction: : Lithium aluminium hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a strong base like sodium hydride or potassium carbonate.
Major Products Formed
The primary products of these reactions depend on the specific reagents and conditions used. Oxidation of the sulfur moiety yields sulfoxides or sulfones, while reduction of the keto groups results in the corresponding diols. Substitution reactions typically produce a variety of alkylated derivatives, which can be further manipulated for diverse applications.
科学研究应用
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione has found applications in several scientific research fields:
Chemistry: : Used as a building block for more complex molecules, facilitating the synthesis of pharmaceuticals and fine chemicals.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: : Explored for its therapeutic potential, particularly in the development of novel antibiotics and anti-inflammatory agents.
Industry: : Applied in materials science for the synthesis of polymers with unique properties.
作用机制
The biological activity of 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione is primarily due to its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity by influencing the binding of natural substrates or inhibitors. The compound's unique structure allows it to interfere with metabolic pathways, leading to its diverse biological effects.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)piperazine-2,5-dione: : Lacks the sulfur moiety, which significantly alters its chemical reactivity and biological activity.
1-(2-Aminoethyl)piperazine-2,5-dione: : Contains an amino group instead of a methylsulfanyl group, resulting in different pharmacological properties.
1-(2-Methoxyethyl)piperazine-2,5-dione: : The methoxy group introduces different steric and electronic effects compared to the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione imparts unique electronic and steric properties, enhancing its chemical versatility and biological activity compared to its analogs. This uniqueness makes it a valuable target for continued research and application across various scientific disciplines.
In essence, this compound stands out for its multifaceted applications and potential for future discoveries. What do you think?
属性
CAS 编号 |
97605-73-7 |
|---|---|
分子式 |
C7H12N2O2S |
分子量 |
188.25 g/mol |
IUPAC 名称 |
1-(2-methylsulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2S/c1-12-3-2-9-5-6(10)8-4-7(9)11/h2-5H2,1H3,(H,8,10) |
InChI 键 |
SAVNNFDCALBHFJ-UHFFFAOYSA-N |
规范 SMILES |
CSCCN1CC(=O)NCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



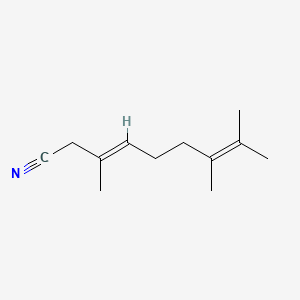
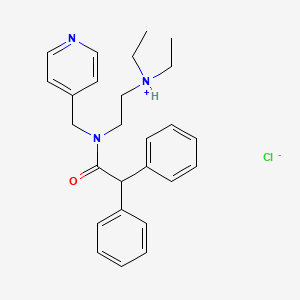
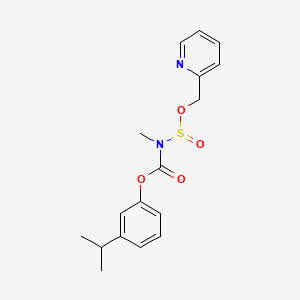
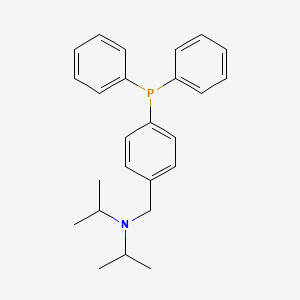
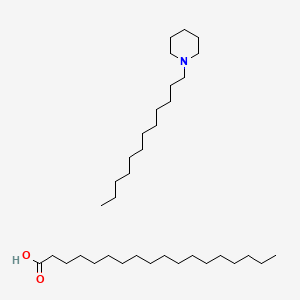
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
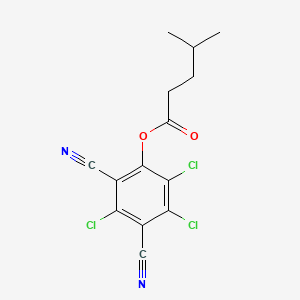
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
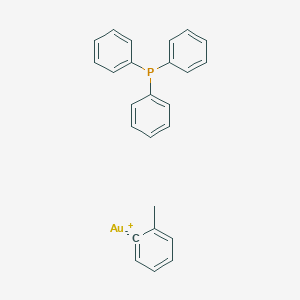
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
